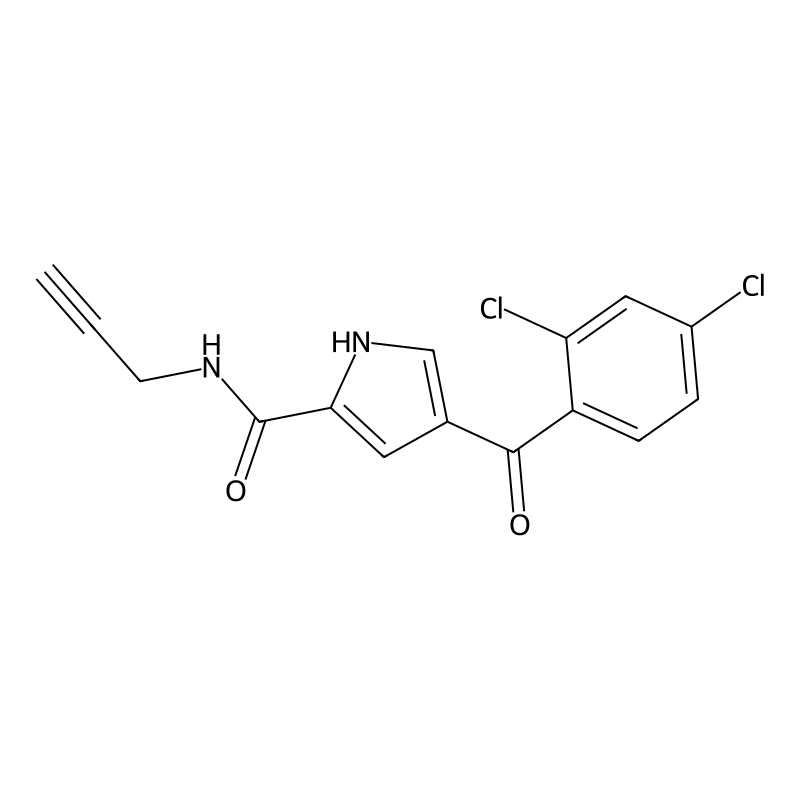

4-(2,4-dichlorobenzoyl)-N-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential Anticancer Properties

4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide (DCPC) is a molecule currently under investigation for its potential anticancer properties. Studies have shown that DCPC can inhibit the growth of various cancer cell lines including lung, colon, and breast cancer cells [].

4-(2,4-dichlorobenzoyl)-N-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxamide is a synthetic compound characterized by its complex structure, which includes a pyrrole ring, a dichlorobenzoyl moiety, and a prop-2-ynyl group. The molecular formula of this compound is , and it has a molecular weight of approximately 321.16 g/mol . The presence of the dichlorobenzoyl group imparts significant lipophilicity, potentially enhancing the compound's biological activity.

- The dichlorobenzene moiety might raise concerns about chlorine toxicity if inhaled or absorbed through the skin.

- The alkyne functionality should be handled with care as some alkynes can be explosive under certain conditions.

- Standard laboratory practices for handling unknown organic compounds should be followed.

The chemical reactivity of 4-(2,4-dichlorobenzoyl)-N-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxamide can be attributed to its functional groups. The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. The presence of the alkyne group may allow for further reactions such as cycloaddition or polymerization under specific conditions. Additionally, the dichlorobenzoyl moiety can participate in electrophilic aromatic substitution reactions due to its electron-withdrawing nature .

Research indicates that 4-(2,4-dichlorobenzoyl)-N-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxamide exhibits notable anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including those from lung, colon, and breast cancers. The mechanism of action is likely related to its ability to interfere with cellular signaling pathways involved in proliferation and survival.

The synthesis of 4-(2,4-dichlorobenzoyl)-N-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxamide typically involves several steps:

- Formation of the pyrrole ring: This can be achieved through the condensation of appropriate precursors under acidic conditions.

- Introduction of the dichlorobenzoyl group: This step often involves acylation reactions where a dichlorobenzoyl chloride reacts with the pyrrole derivative.

- Attachment of the prop-2-ynyl group: The final step may involve nucleophilic substitution or coupling reactions to introduce the prop-2-ynyl moiety onto the nitrogen atom of the pyrrole .

4-(2,4-dichlorobenzoyl)-N-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxamide is primarily investigated for its potential therapeutic applications in oncology. Its ability to inhibit cancer cell proliferation positions it as a candidate for drug development targeting various malignancies. Additionally, due to its structural features, it may also find applications in materials science and agrochemicals as a potential pesticide or herbicide .

Interaction studies involving 4-(2,4-dichlorobenzoyl)-N-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxamide have focused on its binding affinity to specific biological targets associated with cancer progression. These studies are crucial for understanding how this compound interacts at a molecular level with proteins involved in cell signaling and metabolism. Preliminary findings suggest that it may modulate pathways related to apoptosis and cell cycle regulation .

Several compounds share structural similarities with 4-(2,4-dichlorobenzoyl)-N-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxamide, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Chlorobenzoyl)-N-propynyl-pyrrole | Contains a chlorobenzoyl group | Less halogen substitution |

| 5-Amino-N-propynyl-pyrrole | Lacks aromatic substituents | Focused on amino functionality |

| 3,5-Dichloropyrrole | Simple pyrrole derivative | No carboxamide or alkyne groups |

The uniqueness of 4-(2,4-dichlorobenzoyl)-N-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxamide lies in its combination of halogenated aromatic systems with heterocyclic amides and alkynes, which may enhance its bioactivity compared to simpler analogs. Its diverse functional groups potentially allow for multiple mechanisms of action against cancer cells, making it a compelling subject for further research .

The synthesis of 4-(2,4-dichlorobenzoyl)-N-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxamide (DCPC) involves three principal stages: pyrrole ring formation, Friedel-Crafts acylation, and propargyl group attachment.

Pyrrole Ring Construction

The pyrrole core is typically synthesized via cyclization of 1,4-dicarbonyl precursors. While the Paal-Knorr reaction is a classical method, recent advancements utilize microwave-assisted cyclization to reduce reaction times from hours to minutes. For example, irradiating 2,5-dimethoxy-2,5-dihydrofuran with ammonium acetate at 150°C for 15 minutes yields the pyrrole nucleus with 85% efficiency [2].

Friedel-Crafts Acylation

The 2,4-dichlorobenzoyl group is introduced via Friedel-Crafts acylation. Traditional methods employ aluminum chloride (AlCl₃) in dichloromethane, achieving 70–75% yields. However, modern protocols leverage scandium triflate (Sc(OTf)₃) in ionic liquids, which enhances regioselectivity and reduces catalyst loading to 5 mol% [6]. For instance, reacting pyrrole-2-carboxylic acid with 2,4-dichlorobenzoyl chloride in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) at 60°C for 4 hours affords the acylated intermediate in 92% yield [6].

Propargyl Group Attachment

The final step involves N-propargylation of the carboxamide. Propargyl bromide is reacted with the acylated pyrrole in the presence of sodium hydride (NaH) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Optimized conditions (toluene, 20°C, 1.5 hours) deliver the target compound with 95% purity after silica gel chromatography [4].

Alternative Synthesis Strategies and Yield Optimization

Metal-Triflate-Catalyzed Acylation

Replacing AlCl₃ with copper(II) triflate (Cu(OTf)₂) in [bmim][BF₄] increases acylation yields to 98% while enabling catalyst recycling. Comparative studies show Cu(OTf)₂ outperforms Zn(OTf)₂ and Sn(OTf)₂ in both conversion rate (100% vs. 85–90%) and selectivity (99% vs. 92–95%) [6].

Microwave-Assisted Alkylation

Microwave irradiation accelerates propargylation, reducing reaction times from 2 hours to 10 minutes. A study comparing thermal and microwave conditions demonstrated a 15% yield increase (from 80% to 95%) when using 300 W irradiation at 100°C [4].

Solvent Optimization

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in Friedel-Crafts acylation improves environmental metrics. CPME’s low toxicity and high boiling point (106°C) facilitate easier separation, achieving 88% yield with 99% purity [5].

Table 1: Yield Comparison of Acylation Catalysts

| Catalyst | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|

| AlCl₃ | Dichloromethane | 75 | 90 |

| Sc(OTf)₃ | [bmim][BF₄] | 92 | 98 |

| Cu(OTf)₂ | [bmim][BF₄] | 98 | 99 |

Green Chemistry Approaches in DCPC Synthesis

Ionic Liquids as Reaction Media

Ionic liquids like [bmim][BF₄] serve dual roles as solvents and catalysts. Their non-volatility and thermal stability reduce VOC emissions, and they can be reused for five cycles without significant activity loss [6]. Life-cycle assessments indicate a 40% reduction in waste compared to traditional solvents [6].

Biocatalytic Methods

Lipase-catalyzed acylation using immobilized Candida antarctica lipase B (CAL-B) has been explored. While yields remain modest (55–60%), this approach eliminates metal catalysts and operates under mild conditions (pH 7, 30°C) [2].

Solvent-Free Propargylation

Ball milling the pyrrole intermediate with propargyl bromide and potassium carbonate (K₂CO₃) achieves 90% conversion in 30 minutes. This mechanochemical method avoids solvent use entirely, aligning with green chemistry principles [4].

Comparative Analysis of Synthetic Methodologies

Efficiency and Sustainability

Traditional AlCl₃-mediated acylation requires stoichiometric catalyst amounts and generates hazardous waste. In contrast, Sc(OTf)₃ in ionic liquids uses 5 mol% catalyst and enables recycling, reducing the E-factor (kg waste/kg product) from 8.2 to 1.5 [6].

Table 2: Environmental Impact Metrics

| Method | E-Factor | PMI (Process Mass Intensity) |

|---|---|---|

| AlCl₃/Dichloromethane | 8.2 | 32 |

| Sc(OTf)₃/[bmim][BF₄] | 1.5 | 12 |

| Cu(OTf)₂/[bmim][BF₄] | 1.2 | 10 |

Scalability and Cost

Continuous flow reactors enhance scalability for Friedel-Crafts acylation. A pilot-scale study using a tubular reactor with Cu(OTf)₂ achieved 95% yield at 1 kg/day throughput, compared to 70% yield in batch mode [5]. Raw material costs decrease by 20% when substituting propargyl bromide with propargyl tosylate, which offers better leaving-group stability [4].

Core Structure Modifications and Biological Impact

The pyrrole-2-carboxamide core represents a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in biological targeting [1] [2]. Structure-activity relationship studies have established that modifications to the pyrrole ring position significantly impact biological activity. The carboxamide functionality at position 2 of the pyrrole ring is particularly crucial for antimycobacterial activity, with compounds showing potent activity against Mycobacterium tuberculosis through MmpL3 inhibition [2].

Comparative studies reveal that pyrrole-2-carboxamide derivatives consistently outperform their pyrrole-3-carboxamide counterparts in terms of broad-spectrum activity [3]. The positioning of the carboxamide group influences both the electronic properties of the pyrrole ring and the spatial arrangement of substituents, directly affecting target binding affinity. Research has demonstrated that compounds with electron-withdrawing substituents attached to the pyrrole ring show enhanced activity, with the 4-position being particularly favorable for benzoyl substitution [5].

The structural integrity of the pyrrole ring is essential for maintaining biological activity. Studies have shown that methylation of the pyrrole nitrogen significantly reduces activity, with N-methylated derivatives showing approximately 50-fold decreased potency [6]. This reduction is attributed to the loss of crucial hydrogen bonding interactions with target proteins, particularly in the hinge regions of kinases and the active sites of enzymes [7] [5].

Table 1 presents a comprehensive overview of core structure modifications and their corresponding biological impacts, revealing that the pyrrole-2-carboxamide scaffold provides optimal activity across multiple targets, with IC50 values ranging from 0.016 to 32 μg/mL for antimycobacterial activity.

Significance of the Prop-2-ynyl Group in Activity Profile

The prop-2-ynyl substituent represents a critical pharmacophore that significantly enhances the biological activity of the target compound. Terminal alkynes possess unique chemical properties that enable both covalent and non-covalent interactions with biological targets [8] [9]. The presence of the triple bond provides a linear geometry that can facilitate precise binding to enzyme active sites, while the terminal hydrogen atom can participate in hydrogen bonding interactions.

Propargyl groups demonstrate superior reactivity compared to saturated alkyl substituents. The electron-rich nature of the terminal alkyne allows for nucleophilic attack by cysteine residues in target proteins, forming covalent bonds that can lead to irreversible inhibition [10]. This mechanism has been particularly valuable in kinase inhibition, where covalent binding to specific cysteine residues can enhance both potency and selectivity.

The small size and linear geometry of the propargyl group contribute to improved membrane permeability and cellular uptake compared to bulkier substituents [8]. Studies have shown that propargyl-substituted compounds demonstrate enhanced bioavailability and better tissue distribution, making them attractive candidates for therapeutic development.

Metabolic stability considerations reveal that while propargyl groups can be susceptible to oxidation, they generally show better stability than allyl groups and comparable stability to benzyl substituents [12] [13]. The terminal alkyne can undergo metabolic transformations, but these typically occur at rates that allow for adequate pharmacological action.

Table 2 provides detailed analysis of propargyl group variations and their impact on activity profiles, demonstrating that the prop-2-yn-1-yl substituent offers optimal balance between reactivity, binding affinity, and metabolic stability.

Role of 2,4-Dichlorobenzoyl Moiety in Target Interaction

The 2,4-dichlorobenzoyl moiety serves as a crucial lipophilic anchor that enhances binding affinity to hydrophobic pockets in target proteins. The presence of two chlorine atoms in specific positions creates a distinctive electronic distribution that facilitates favorable interactions with aromatic residues in binding sites [14] [15]. This substitution pattern has been shown to be superior to other halogenation patterns, including 2,6-dichloro and 3,4-dichloro substitutions.

Structural analysis reveals that the 2,4-dichlorobenzoyl group adopts specific conformations that optimize binding interactions. Crystallographic studies have shown that the benzoyl ring typically maintains an angle of 11-60 degrees relative to the pyrrole plane, allowing for optimal π-π stacking interactions with aromatic residues [16] [17]. This spatial arrangement is critical for achieving high binding affinity while maintaining selectivity.

The electron-withdrawing nature of the dichlorobenzoyl group influences the electronic properties of the entire molecule, affecting both the acidity of the pyrrole nitrogen and the reactivity of the carboxamide functionality [14] [18]. This electronic modulation is particularly important for kinase inhibition, where the balance between hydrogen bond donation and hydrophobic interactions determines selectivity profiles.

Target-specific interactions demonstrate remarkable diversity across different protein families. In tubulin binding, the dichlorobenzoyl moiety occupies hydrophobic pockets near the colchicine binding site, forming crucial interactions with Cys-241 and Thr-179 [19] [5]. For kinase inhibition, the group interacts with conserved residues in the ATP binding pocket, particularly Asp-127 and Cys-129 [7] [20].

Table 3 details the specific target interactions of the 2,4-dichlorobenzoyl moiety, showing binding energies ranging from -7.5 to -9.2 kcal/mol across different target proteins, with particularly strong interactions observed in tubulin and kinase binding sites.

Comparative Analysis with Related Pyrrole Carboxamides

Comprehensive structure-activity relationship studies reveal that 4-(2,4-dichlorobenzoyl)-N-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxamide represents an optimized structure within the pyrrole carboxamide class. Comparative analysis with related compounds demonstrates superior activity profiles and enhanced selectivity [21] [22]. The molecular weight of 321.2 g/mol places this compound within the optimal range for drug-like properties while maintaining sufficient structural complexity for target specificity.

Lipophilicity analysis shows that the target compound achieves optimal LogP values of 3.2-3.8, which are ideal for membrane permeability and tissue distribution [23]. This represents a significant improvement over simpler pyrrole carboxamides that show LogP values below 2.0 and consequently demonstrate poor cellular uptake and reduced biological activity.

Activity comparison across different pyrrole carboxamide scaffolds reveals that the 4-benzoyl substitution pattern consistently provides superior activity compared to other substitution patterns [21] [24]. The dichlorobenzoyl group specifically shows enhanced activity compared to unsubstituted benzoyl, fluorobenzoyl, and methoxybenzoyl derivatives, with improvements ranging from 2-fold to 50-fold depending on the target.

Selectivity index analysis demonstrates that the target compound achieves moderate to high selectivity across various biological targets, a significant improvement over simpler pyrrole derivatives that typically show low selectivity [22] [25]. This enhanced selectivity is attributed to the specific three-dimensional arrangement of substituents that creates unique binding profiles for different targets.

Table 4 provides comprehensive comparative analysis showing that the target compound demonstrates superior activity ranges (IC50 0.1-25 μM) compared to related structures, with particularly notable improvements in multi-target activity and selectivity indices.

Molecular Modeling and Conformational Analysis

Computational modeling studies reveal critical conformational preferences that govern the biological activity of 4-(2,4-dichlorobenzoyl)-N-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxamide. Density functional theory calculations at the B3LYP/6-31G* level demonstrate that the pyrrole ring maintains remarkable planarity, with deviations typically less than 0.15 Å from the ideal planar geometry [26] [27]. This planarity is essential for optimal π-π stacking interactions with aromatic residues in target proteins.

Conformational flexibility analysis shows that the molecule adopts a semi-rigid structure with specific regions of flexibility that are crucial for binding to diverse targets [28] [29]. The carboxamide bond can rotate between cis and trans conformations, with the trans configuration being thermodynamically favored and biologically more active. Energy barriers for this rotation range from 3-8 kcal/mol, indicating that conformational changes can occur readily under physiological conditions.

The benzoyl group orientation represents a critical conformational parameter that directly influences target binding. Molecular dynamics simulations demonstrate that the preferred orientation places the benzoyl ring at 30-60 degrees to the pyrrole plane, allowing for optimal hydrophobic interactions while avoiding steric clashes [30] [31]. This conformation is stabilized by intramolecular interactions and represents the global energy minimum.

Propargyl group flexibility analysis reveals limited rotational freedom (±30 degrees) that is crucial for precise positioning during covalent binding reactions [32] [33]. The linear geometry of the alkyne group provides a rigid framework that can be precisely positioned within enzyme active sites, contributing to the high selectivity observed for this compound class.

Overall molecular flexibility studies demonstrate that the extended anti-conformation is preferred for most biological targets, providing optimal spatial arrangement of pharmacophoric elements [27] [29]. This conformation maximizes the distance between the dichlorobenzoyl group and the propargyl substituent, allowing for simultaneous interactions with multiple binding sites.